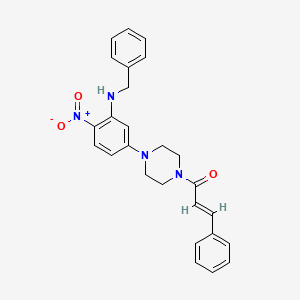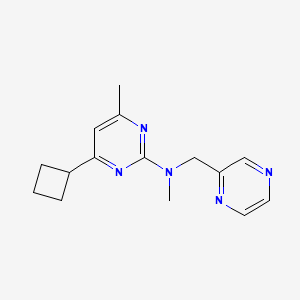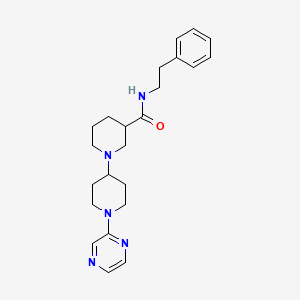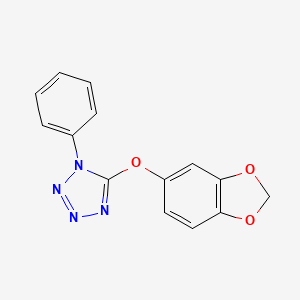
1,1'-(4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-diyl)diethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1,1'-(4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-diyl)diethanone is not fully understood. However, it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). The compound has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1,1'-(4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-diyl)diethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cancer cell proliferation in various studies. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,1'-(4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-diyl)diethanone is its antioxidant and anti-inflammatory properties, making it a useful compound for studying oxidative stress and inflammation-related diseases. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1,1'-(4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-diyl)diethanone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential as a natural antioxidant and anti-inflammatory agent in food and cosmetic industries. Furthermore, the compound can be modified to improve its solubility and potency, making it a more effective compound for use in scientific research.
Métodos De Síntesis
The synthesis of 1,1'-(4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-diyl)diethanone involves the reaction of 4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-dione with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired compound. The synthesis method has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
1,1'-(4,6-dihydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-diyl)diethanone has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties, making it a promising compound for further research. The compound has been used in various studies to investigate its effects on different cell lines and animal models.
Propiedades
IUPAC Name |
1-(3-acetyl-4,6-dihydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-10(18)14-13(20)9-17(3,21)16(11(2)19)15(14)12-7-5-4-6-8-12/h4-8,15-16,20-21H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDHSNFHTLNLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(=C(CC1(C)O)O)C(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dihydroxy-2,4-diacetyl-3-phenyl-5-methyl-cyclohexene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-acetyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5302155.png)
![N-1,3-benzodioxol-5-yl-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5302163.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5302169.png)
![N-[1-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5302175.png)

![N-{4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B5302208.png)
![6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5302214.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5302216.png)

![1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302221.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5302226.png)
![7-(3,4-dimethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5302237.png)
